4-[(1E)-(羟亚胺)甲基]-3-甲基-4,5-二氢-1H-吡唑-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound typically includes its molecular formula, structural formula, and IUPAC name. The compound’s class or family (e.g., alkane, alkene, alcohol, etc.) is also identified based on its functional groups .
Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, density, refractive index, and specific rotation. Chemical properties include its acidity or basicity, reactivity with common reagents, and stability under various conditions .科学研究应用
作为自由基清除剂的色酮及其衍生物
色酮及其衍生物表现出显着的生理活性,包括抗炎、抗糖尿病、抗肿瘤和抗癌特性,这归因于它们的抗氧化能力。这些化合物中和活性氧并破坏自由基,可能延迟或抑制导致各种疾病的细胞损伤。色酮中双键、羰基和特定羟基的存在对其自由基清除活性至关重要。这些羟基的甲基化或糖基化可能会降低它们的自由基清除潜力(Yadav、Parshad、Manchanda 和 Sharma,2014)。
杂化催化剂在吡喃并嘧啶衍生物合成中的应用
吡喃并嘧啶衍生物由于其广泛的合成应用和生物利用度而对医药和制药工业至关重要。由于其结构复杂,这些化合物的合成具有挑战性。最近的研究集中在使用多元化杂化催化剂(包括有机催化剂、金属催化剂和绿色溶剂)通过一锅多组分反应合成这些衍生物。这种方法突出了杂化催化剂在开发治疗应用的先导分子中的潜力(Parmar、Vala 和 Patel,2023)。
吡唑并[1,5-a]嘧啶骨架在药物化学中的应用
吡唑并[1,5-a]嘧啶骨架在药物发现中很突出,提供了广泛的药用特性,如抗癌、中枢神经系统药物和抗炎活性。该骨架的构效关系 (SAR) 是药物化学中的一个重点,许多先导化合物针对各种疾病靶点衍生而来。这篇综述强调了吡唑并[1,5-a]嘧啶衍生物的重要生物学特性和合成策略,提供了对其开发新候选药物的潜力的见解(Cherukupalli 等,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-3-methyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2-6-10)5(9)8-7-3/h2,4,10H,1H3,(H,8,9)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGIUIWSBPBJU-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。